molecular formula C11H15NS2 B13070911 4-(Thiolan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine

4-(Thiolan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine

Cat. No.: B13070911
M. Wt: 225.4 g/mol
InChI Key: GTYTTWJBBTWSCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Thiolan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that features a unique combination of sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiolan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene derivatives with pyridine derivatives in the presence of a suitable catalyst. The reaction conditions often include heating the reactants in a solvent such as ethanol or dimethylformamide (DMF) and using catalysts like palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Thiolan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

4-(Thiolan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Thiolan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Thiolan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is unique due to its specific arrangement of sulfur and nitrogen atoms, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H15NS2

Molecular Weight

225.4 g/mol

IUPAC Name

4-(thiolan-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

InChI

InChI=1S/C11H15NS2/c1-4-12-11(8-2-5-13-7-8)9-3-6-14-10(1)9/h3,6,8,11-12H,1-2,4-5,7H2

InChI Key

GTYTTWJBBTWSCF-UHFFFAOYSA-N

Canonical SMILES

C1CSCC1C2C3=C(CCN2)SC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.